molecular formula C19H20N2O4 B5572050 5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole

5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole

Cat. No.: B5572050
M. Wt: 340.4 g/mol
InChI Key: GTZHXBXYHQMJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Spectral Analysis :

    • A study demonstrated the synthesis of novel compounds involving benzofuran derivatives, including spectral analysis and quantum studies. These compounds, like the one , show potential in the development of new materials with unique properties, such as nonlinear optical (NLO) behavior and thermodynamic stability (Halim & Ibrahim, 2022).
  • Radiolabeling and Imaging Agents :

    • Benzofuran derivatives were explored as potential imaging agents for detecting amyloid plaques in Alzheimer’s disease. The radiolabeling and biodistribution evaluation of these compounds, which share structural similarities with the compound , suggest their potential as brain imaging agents (Labib, 2013).
  • Anticholinesterase Action :

    • Novel anticholinesterase compounds based on benzofuran and other molecular skeletons were developed, showing potent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is relevant to the compound due to the structural similarities and potential applications in neurological disorders (Luo et al., 2005).
  • Synthesis and Evaluation in Nuclear Medicine :

    • Research on similar benzofuran derivatives focused on their synthesis and evaluation as inhibitors of acetylcholinesterase, with implications in nuclear medicine and brain imaging, particularly in relation to cognitive disorders (Brown-Proctor et al., 1999).
  • Vasorelaxant Agents :

    • Benzofuran-morpholinomethyl-pyrazoline hybrids, structurally related to the compound , were synthesized and identified as a new class of vasorelaxant agents. Their pharmacological properties were explored in thoracic aortic rings of rats, demonstrating significant vasodilatory effects (Hassan et al., 2014).

Properties

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-11-9-17(25-20-11)15-5-4-8-21(15)19(22)18-12(2)14-7-6-13(23-3)10-16(14)24-18/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHXBXYHQMJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=C(C4=C(O3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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